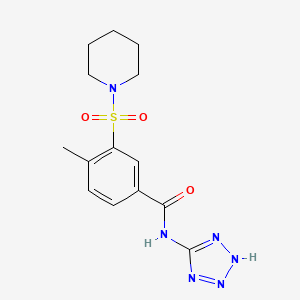

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Description

4-Methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a methyl group at the 4-position, a piperidinylsulfonyl group at the 3-position, and a tetrazole ring linked via an amide bond. This compound is of interest due to its structural complexity, which combines a sulfonamide moiety (known for hydrogen-bonding capabilities) and a tetrazole ring (a bioisostere for carboxylic acids).

Properties

IUPAC Name |

4-methyl-3-piperidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3S/c1-10-5-6-11(13(21)15-14-16-18-19-17-14)9-12(10)24(22,23)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H2,15,16,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXQDPWPKQJQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, also known by its CAS number 920461-14-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C21H24N6O3S

- Molecular Weight : 440.5 g/mol

- Structure : The compound features a piperidine ring, a benzamide moiety, and a tetrazole group, which are known to contribute to its biological activity.

Antimicrobial Activity

Compounds with piperidine and sulfonyl groups have demonstrated antimicrobial properties. Research indicates that piperidine derivatives can inhibit bacterial growth effectively. For example, certain derivatives have shown potent antibacterial activity against various strains . The potential of this compound in this regard remains to be fully explored.

The mechanisms through which similar compounds exert their effects include:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors, impacting pathways critical for cell proliferation.

- Induction of Apoptosis : Compounds with a tetrazole moiety may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of piperidine-based compounds on cancer cell lines revealed that modifications in the benzamide structure significantly influenced their efficacy. The most potent compounds exhibited IC50 values lower than those of standard treatments like doxorubicin .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, derivatives of piperidine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced their antibacterial potency significantly compared to controls .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

- Structural Difference : Chloro substituent at the 4-position instead of methyl .

- Molecular weight: 370.82 (vs. ~356.8 for the methyl analog), which may influence solubility and bioavailability.

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

- Structural Difference : Cyclohexyl substitution on the tetrazole nitrogen and a methylene linker .

- Molecular weight: 432.5, significantly higher than the target compound, which may affect pharmacokinetics.

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

- Structural Difference : Tetrazole attached to a phenyl ring adjacent to the benzamide .

- Key Findings :

- Bromo and methoxy substituents on the phenyl ring (e.g., compounds 56 and 63 ) enhance GPR35 agonistic activity (EC₅₀: 0.01–0.02 μM).

- The piperidinylsulfonyl group in the target compound may offer distinct hydrogen-bonding interactions compared to aryl substituents.

2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide

- Structural Difference: Formylamino group at the 2-position instead of sulfonamide and methyl groups .

- Impact : Demonstrated antiallergic activity, highlighting the importance of substituent positioning for target specificity.

Physicochemical and Pharmacokinetic Properties

- Lipinski’s Rule : The target compound’s molecular weight (~356.8) and moderate logP (estimated) suggest compliance with druglikeness criteria, similar to derivatives in .

Structure-Activity Relationship (SAR) Insights

- Tetrazole Role : The tetrazole moiety enhances potency in GPR35 agonists, likely due to its ability to mimic carboxylate groups .

- Sulfonamide vs. Aryl Substituents : Piperidinylsulfonyl groups (as in the target compound) may improve solubility and target binding compared to purely hydrophobic substituents.

- Electron-Donating vs. Withdrawing Groups : Methyl (electron-donating) vs. chloro (electron-withdrawing) substituents at the 4-position could modulate electronic properties, affecting receptor interactions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Coupling Reactions : Use coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate carboxylic acid intermediates. For example, THF is a preferred solvent for solubility, and triethylamine (EtN) aids in deprotonation .

- Purification : Column chromatography (silica gel, chloroform:methanol gradients) is critical for isolating the target compound from byproducts .

- Optimization : Varying reaction time (e.g., 12–24 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1.2 molar ratios of reactants) can improve yields up to 85% .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify methyl groups (δ ~2.3 ppm), sulfonyl groups (δ ~3.1–3.5 ppm for piperidinyl protons), and tetrazole ring protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What solvents and conditions are suitable for solubility and stability studies?

- Solubility : Test in DMSO (≥10 mM for biological assays), methanol, or chloroform. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .

- Stability : Assess via HPLC under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Degradation products (e.g., sulfonic acid derivatives) may form under acidic conditions .

Advanced Research Questions

Q. How can the biological target(s) of this compound be identified, and what mechanistic insights can be derived?

- Target Identification :

- Enzyme Assays : Test inhibition of bacterial acps-pptase (a target for antibacterial agents) via spectrophotometric monitoring of substrate conversion .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl-piperidine moiety and enzyme active sites (e.g., hydrogen bonding with Arg residues) .

- Pathway Analysis : RNA-seq or proteomics to identify downstream effects on bacterial proliferation pathways (e.g., fatty acid biosynthesis) .

Q. What strategies can resolve contradictions in reported bioactivity data for structurally similar compounds?

- Data Reconciliation :

- Dose-Response Curves : Compare IC values across studies using standardized assays (e.g., MIC for antibacterial activity). Variability may arise from assay conditions (e.g., bacterial strain differences) .

- Structural Modifications : Evaluate the impact of substituents (e.g., replacing tetrazole with carboxylate) on potency. For example, fluorinated analogs may enhance membrane permeability .

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with improved efficacy?

- Model Development :

- Descriptors : Compute logP, polar surface area, and H-bond donors/acceptors to correlate with antibacterial activity .

- Validation : Use leave-one-out cross-validation (R > 0.7) and test derivatives (e.g., 4-cycloheptyl analogs) to validate predictions .

Key Considerations for Experimental Design

- Control Groups : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO) to validate assay reliability .

- Reproducibility : Use randomized block designs for biological assays to account for batch effects .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.